2-(9H-fluoren-9-yl)methyl 8-methyl 6-formyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,8-dicarboxylate
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Overview
Description
2-(9H-fluoren-9-yl)methyl 8-methyl 6-formyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,8-dicarboxylate is a complex organic compound that features a fluorenyl group and a pyrrolo[1,2-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-fluoren-9-yl)methyl 8-methyl 6-formyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,8-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the fluorenyl group, followed by the construction of the pyrrolo[1,2-a]pyrazine core. Key steps include:
Formation of the Fluorenyl Group: This can be achieved through the reaction of fluorene with appropriate reagents to introduce the desired substituents.
Construction of the Pyrrolo[1,2-a]pyrazine Core: This involves cyclization reactions, often using formylation and methylation steps to introduce the formyl and methyl groups at specific positions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(9H-fluoren-9-yl)methyl 8-methyl 6-formyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,8-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The fluorenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Conversion of the formyl group to an alcohol.
Substitution: Introduction of various substituents on the fluorenyl group.
Scientific Research Applications
2-(9H-fluoren-9-yl)methyl 8-methyl 6-formyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,8-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-(9H-fluoren-9-yl)methyl 8-methyl 6-formyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,8-dicarboxylate involves its interaction with molecular targets and pathways. The fluorenyl group can intercalate with DNA, potentially disrupting replication and transcription processes. The pyrrolo[1,2-a]pyrazine core may interact with specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- (9H-fluoren-9-yl)methyl 2-hydroxyethyl(methyl)carbamate
- (9H-fluoren-9-yl)methyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate hydrochloride
- (9H-fluoren-9-yl)methyl ((8S,11S)-1-(4-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)phenoxy)-8-(hydroxymethyl)-11-methyl-2,7,10,13-tetraoxo-3,6,9,12-tetraazaoctadecan-18-yl)carbamate
Uniqueness
2-(9H-fluoren-9-yl)methyl 8-methyl 6-formyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,8-dicarboxylate is unique due to its combination of a fluorenyl group and a pyrrolo[1,2-a]pyrazine core, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-O-(9H-fluoren-9-ylmethyl) 8-O-methyl 6-formyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2,8-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c1-31-24(29)21-12-16(14-28)27-11-10-26(13-23(21)27)25(30)32-15-22-19-8-4-2-6-17(19)18-7-3-5-9-20(18)22/h2-9,12,14,22H,10-11,13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXVQXDSPNZTGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CN(CCN2C(=C1)C=O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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